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carboxylate

Cat. No.: B1584754 Get Quote

An In-depth Technical Guide to the Structural Analysis of Methyl 5-methylpyrazine-2-
carboxylate

Foreword: A Molecule of Dual Identity
Methyl 5-methylpyrazine-2-carboxylate is a molecule that occupies a fascinating intersection

of industrial and pharmaceutical chemistry. To the flavor scientist, it presents a characteristic

nutty and smoky aroma, making it a valuable component in food and fragrance formulations.[1]

[2] To the medicinal chemist, it is a critical building block, serving as a key intermediate in the

synthesis of Glipizide, a widely used anti-diabetic medication.[3][4] This dual relevance

necessitates a robust and unambiguous understanding of its molecular structure.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of

Methyl 5-methylpyrazine-2-carboxylate. We will move beyond simple data reporting to

explore the causality behind analytical choices, integrating spectroscopic, crystallographic, and

computational methods. Each technique provides a unique piece of the puzzle, and together,

they offer a self-validating system for confirming the molecule's precise architecture.

Foundational Physicochemical Properties
Before delving into complex analytical techniques, a summary of the compound's fundamental

properties provides a necessary baseline for identification and handling.
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Property Value Source(s)

Molecular Formula C₇H₈N₂O₂ [1]

Molar Mass 152.15 g/mol [4]

Appearance Solid [1]

Melting Point 92 °C [1][4]

Boiling Point 234.1 ± 35.0 °C (Predicted) [1]

Solubility
Soluble in Dichloromethane,

Methanol
[1][4]

CAS Number 41110-33-2 [1]

Synthesis: The Genesis of Structural Confirmation
The structural analysis of a compound logically begins with its synthesis. Knowledge of the

reactants and reaction mechanism provides a strong hypothesis for the expected product,

which is then rigorously tested by analytical methods. The most common route to Methyl 5-
methylpyrazine-2-carboxylate is the acid-catalyzed esterification of its carboxylic acid

precursor.[5]

Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer,

suspend 5-methylpyrazine-2-carboxylic acid in methanol (approx. 3 mL of methanol per gram

of acid).[5][6]

Catalyst Addition: Cool the mixture in an ice bath (0–5 °C) and slowly add concentrated

sulfuric acid dropwise as a catalyst (a small percentage relative to the acid).[5]

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-20 hours. The

progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-

Mass Spectrometry (GC-MS).[5][6]

Work-up: After cooling, remove the excess methanol via rotary evaporation. Partition the

crude product between water and a suitable organic solvent (e.g., dichloromethane).
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Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure. The resulting solid can be further purified by recrystallization from a

solvent like methanol to yield the final product.[6]

The logic of this synthesis is straightforward: the carboxylic acid is converted to its methyl ester.

This informs our analytical approach, as we must now confirm the presence of the ester

functional group and the integrity of the substituted pyrazine ring.

Synthesis Workflow

5-Methylpyrazine-2-carboxylic Acid

Reaction Mixture

Methanol (Solvent/Reagent) H₂SO₄ (Catalyst)

Reflux (65°C, 8-20h)

Crude Product

Purification (Recrystallization)

Methyl 5-methylpyrazine-2-carboxylate

Click to download full resolution via product page

Synthesis workflow for Methyl 5-methylpyrazine-2-carboxylate.
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Spectroscopic Elucidation: A Multi-faceted
Approach
Spectroscopy provides a non-destructive way to probe the molecular structure, with each

technique offering complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an

organic molecule.

¹H NMR Spectroscopy: This technique identifies the chemical environments of all hydrogen

atoms. For Methyl 5-methylpyrazine-2-carboxylate, we expect three distinct signals:

Pyrazine Ring Protons: Two singlets in the aromatic region (typically δ 8.5-9.5 ppm). The

protons on the pyrazine ring at positions 3 and 6 do not couple with each other, hence

they appear as sharp singlets.

Ring Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm. The signal is a singlet as

there are no adjacent protons to couple with.

Ester Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm. This signal is typically

downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: This technique probes the carbon skeleton. We anticipate seven

unique carbon signals:

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear

significantly downfield, typically in the δ 160-170 ppm range.

Pyrazine Ring Carbons: Four distinct signals for the aromatic carbons. The carbons

attached to nitrogen (C2 and C5) will be at different chemical shifts from those attached to

hydrogen (C3 and C6) due to the differing electronic environments.

Ester Methyl Carbon (-OCH₃): A signal in the δ 50-55 ppm range.

Ring Methyl Carbon (-CH₃): An upfield signal, typically in the δ 20-25 ppm range.[7]
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Predicted ¹H NMR

Data (in CDCl₃)

Predicted ¹³C NMR

Data (in CDCl₃)

Proton
Predicted Shift (δ,

ppm)
Carbon

Predicted Shift (δ,

ppm)

H-3 ~9.1 (s, 1H) C=O ~165

H-6 ~8.6 (s, 1H) C-2 ~148

-OCH₃ ~4.0 (s, 3H) C-5 ~155

Ring -CH₃ ~2.7 (s, 3H) C-3 ~145

C-6 ~143

-OCH₃ ~53

Ring -CH₃ ~22

Note: These are predicted values based on principles and data from similar compounds. Actual

values may vary slightly.[8][9]

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The spectrum of Methyl 5-
methylpyrazine-2-carboxylate is expected to be dominated by vibrations from the ester group

and the aromatic ring.
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Significance

Ester C=O Stretch ~1720-1740

Confirms the

presence of the ester

carbonyl. This is a

strong, sharp peak

and a key diagnostic

marker.

Ester C-O Stretch ~1200-1300

Indicates the single

bond between the

carbonyl carbon and

the ester oxygen.

Aromatic C=N/C=C Ring Stretch ~1500-1600

Multiple bands

confirming the

pyrazine ring

structure.

sp² C-H Stretch ~3000-3100
Aromatic C-H bonds

on the ring.

sp³ C-H Stretch ~2850-3000

Aliphatic C-H bonds of

the two methyl

groups.

Reference data for similar compounds can be found in the NIST Chemistry WebBook.[10][11]

The presence of a strong band around 1725 cm⁻¹ and the absence of a broad O-H stretch

(from the starting carboxylic acid) would provide strong evidence for a successful reaction.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information from

fragmentation patterns. Using Electron Ionization (EI), we expect to see a clear molecular ion

peak and characteristic fragment ions.
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Molecular Ion (M⁺˙): The molecular weight is 152.15. The mass spectrum should show a

prominent molecular ion peak at m/z = 152.

Key Fragmentation Pathways: The structure suggests several logical fragmentation points.

The ester group is often the most labile.

Loss of Methoxy Radical (•OCH₃): A very common fragmentation for methyl esters, leading

to an acylium ion at m/z = 121 (152 - 31).

Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting

acylium ion can lose CO, leading to a fragment at m/z = 93 (121 - 28).

Loss of the Ester Group: Fragmentation can also lead to the loss of the entire -COOCH₃

group.

Predicted EI-MS Fragmentation

[C₇H₈N₂O₂]⁺˙
m/z = 152

(Molecular Ion)

[M - •OCH₃]⁺
m/z = 121

- •OCH₃ (31 Da)

[M - •OCH₃ - CO]⁺
m/z = 93

- CO (28 Da)

Click to download full resolution via product page

Predicted major fragmentation pathway for Methyl 5-methylpyrazine-2-carboxylate.
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Definitive Structure Determination: Single-Crystal X-
ray Crystallography
While spectroscopy provides a robust picture of connectivity, X-ray crystallography gives the

definitive, unambiguous 3D structure of a molecule in the solid state, including precise bond

lengths and angles.

The crystal structure of Methyl 5-methylpyrazine-2-carboxylate has been solved and

reported.[5] This analysis provides the ultimate validation of the structure inferred from

spectroscopic methods.

Molecular Geometry: The study confirms that the non-hydrogen atoms of the molecule are

nearly planar. A key finding is the small dihedral angle of 5.4(1)° between the plane of the

pyrazine ring and the plane of the ester group (C—C(O)—O).[5] This planarity suggests

significant electronic conjugation across the molecule.

Crystal Packing: In the crystal lattice, molecules are linked into sheets by C—H···N and C—

H···O hydrogen bonds, forming a three-dimensional network.[5] This insight is critical for

understanding the solid-state properties of the material.

Selected Structural Parameters

Parameter Value (Å or °)

C(carbonyl)-O(ester) ~1.20 Å

C(carbonyl)-O(methyl) ~1.33 Å

C(ring)-C(carbonyl) ~1.50 Å

Dihedral Angle (Ring vs. Ester) 5.4(1)°

Data sourced from Eller et al. (2017).[5]

Computational Chemistry: The Corroborative Tool
Modern structural analysis is often complemented by computational chemistry, primarily using

Density Functional Theory (DFT). This approach serves two main purposes: prediction and
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corroboration.

Geometry Optimization: A theoretical 3D model of the molecule can be built and its geometry

optimized to find the lowest energy conformation. This calculated structure can then be

compared to the experimental X-ray data to validate the theoretical model.

Spectra Prediction: DFT methods can calculate theoretical NMR chemical shifts and IR

vibrational frequencies.[12][13] Comparing these calculated spectra to the experimental data

provides another layer of confidence in the structural assignment. Discrepancies can often

point to subtle structural or environmental effects.

Electronic Properties: Computational models can also reveal electronic properties like the

Molecular Electrostatic Potential (MEP), which maps charge distribution and is invaluable for

predicting intermolecular interactions and reactivity, a key consideration in drug

development.[14]
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Computational Workflow

Propose Structure

Geometry Optimization (DFT)
e.g., B3LYP/6-31G*

Optimized 3D Structure Frequency Calculation NMR Chemical Shift Calculation (GIAO)

Compare with Experimental X-ray Data

Predicted IR Spectrum Predicted NMR Spectrum

Compare with Experimental IR Spectrum Compare with Experimental NMR Spectrum

Validated Structure

Click to download full resolution via product page

Workflow for computational structural validation.

Conclusion: An Integrated and Self-Validating
Analysis
The structural elucidation of Methyl 5-methylpyrazine-2-carboxylate is a clear demonstration

of the power of an integrated analytical approach. The synthesis provides a logical starting

point, which is then systematically confirmed by a suite of techniques. NMR spectroscopy maps

the C-H framework, IR spectroscopy identifies the key functional groups, and mass
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spectrometry confirms the molecular weight and fragmentation logic. Finally, single-crystal X-

ray crystallography provides the ultimate, unambiguous proof of the 3D structure, which can be

further corroborated by computational modeling.

This multi-faceted, self-validating workflow ensures the highest degree of confidence in the

molecular structure, a non-negotiable requirement for its application in both regulated

industries like pharmaceuticals and quality-driven fields like flavor and fragrance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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